An In-depth Technical Guide to Thiazyl Fluoride: Chemical Properties and Reactivity
An In-depth Technical Guide to Thiazyl Fluoride: Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "sulfuramidous fluoride" is not a standard chemical name. Based on chemical nomenclature principles, this guide focuses on thiazyl fluoride (NSF) , a compound of sulfur, nitrogen, and fluorine, which is the most plausible interpretation of the user's request. For comparative purposes and relevance to current research trends, information on the related compound, thiazyl trifluoride (NSF₃), is also included.
Introduction
Thiazyl fluoride, with the chemical formula NSF, is a colorless, pungent gas at room temperature.[1] It condenses into a pale yellow liquid at 0.4 °C and solidifies at -89 °C.[1][2] This compound is a significant precursor in the synthesis of other sulfur-nitrogen-fluorine compounds and is noted for its high reactivity and extreme hygroscopicity.[1][2] In contrast, the related thiazyl trifluoride (NSF₃) is a much more stable, colorless gas with a tetrahedral geometry around the sulfur atom, featuring what is considered a sulfur-nitrogen triple bond.[3] The stability and reactivity of NSF₃ have recently brought it to the forefront of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which are of high interest in drug discovery and chemical biology.[4][5][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to thiazyl fluoride, with relevant comparisons to thiazyl trifluoride.
Physical and Chemical Properties
Thiazyl fluoride is a volatile and highly reactive molecule. Its physical and spectroscopic properties are summarized in the tables below.
Physical Properties of Thiazyl Fluoride (NSF) and Thiazyl Trifluoride (NSF₃)
| Property | Thiazyl Fluoride (NSF) | Thiazyl Trifluoride (NSF₃) |
| CAS Number | 18820-63-8[1] | 15930-75-3[3] |
| Molecular Formula | NSF[1] | NSF₃[3] |
| Molar Mass | 65.07 g·mol⁻¹[1] | 103.06 g·mol⁻¹[3] |
| Appearance | Colorless gas[1] | Colorless gas[3] |
| Melting Point | -89 °C[1] | -72.6 °C[3] |
| Boiling Point | 0.4 °C[1] | -27.1 °C[3] |
| Dipole Moment | 1.91 D[7] | 1.11 D (for SO₂F₂)[7] |
Spectroscopic and Structural Data for Thiazyl Fluoride (NSF)
| Data Type | Value |
| IR Spectroscopy (gas phase) | ν(N-S): 1515 cm⁻¹, ν(S-F): 815 cm⁻¹, ν(N-F): 945 cm⁻¹ (tentative)[8] |
| Ionization Energy | 11.49 ± 0.02 eV[9] |
| S-N Bond Length | 1.411(6) Å and 1.403(6) Å (in a derivative)[7] |
| Symmetry | Cₛ[10] |
Synthesis of Thiazyl Fluoride (NSF)
Thiazyl fluoride can be synthesized through several routes, most commonly involving the fluorination of tetrasulfur tetranitride (S₄N₄).[1][2]
General Synthesis Workflow
The synthesis of thiazyl fluoride from tetrasulfur tetranitride is a key laboratory method. The general workflow involves the reaction of S₄N₄ with a fluorinating agent, followed by purification.
Caption: General workflow for the synthesis of thiazyl fluoride.
Experimental Protocol: Synthesis of Thiazyl Fluoride from Tetrasulfur Tetranitride
This protocol is adapted from established synthetic methods for related thiazyl compounds.[8][11] Caution: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup:
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A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The outlet of the condenser is connected to a series of cold traps for product collection.
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All glassware must be thoroughly dried to prevent hydrolysis of the product.[1]
-
-
Reaction:
-
In an inert atmosphere (e.g., nitrogen), the flask is charged with tetrasulfur tetranitride (S₄N₄) dissolved in a dry, inert solvent such as carbon tetrachloride (CCl₄).[11]
-
Silver(II) fluoride (AgF₂) is added to the flask. The mixture is heated to reflux with vigorous stirring.[11]
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The reaction progress can be monitored by observing the color change of the reaction mixture.
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-
Product Collection and Purification:
Chemical Reactivity of Thiazyl Fluoride
Thiazyl fluoride is a versatile reagent that undergoes a variety of reactions, including reactions with nucleophiles and electrophiles, as well as cycloaddition and oligomerization reactions.[1]
Reactions with Nucleophiles
Nucleophilic attack on thiazyl fluoride typically occurs at the sulfur atom.[1]
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Hydrolysis: It reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[1]
-
NSF + 2 H₂O → SO₂ + HF + NH₃
-
-
Reaction with Fluoride Ion: It acts as a fluoride ion acceptor to form the NSF₂⁻ anion.[1]
-
NSF + F⁻ → [NSF₂]⁻
-
Caption: Nucleophilic reactions of thiazyl fluoride.
Reactions with Electrophiles and Lewis Acids
Thiazyl fluoride can react with Lewis acids, which remove the fluoride ion to generate thiazyl salts containing the [N≡S]⁺ cation.[1] It can also act as a ligand in transition metal complexes.
-
Formation of Thiazyl Salts:
-
NSF + BF₃ → [N≡S]⁺[BF₄]⁻
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-
Coordination Chemistry: It can coordinate to metal centers through the nitrogen atom, as seen in complexes like [Re(CO)₅NSF]⁺.[1]
Oligomerization and Cycloaddition
At room temperature, thiazyl fluoride can undergo cyclic trimerization. It also participates in exothermic cycloaddition reactions with dienes.[1]
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Trimerization: 3 NSF → (NSF)₃ (1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine)
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Cycloaddition with Dienes: This reaction provides a route to sulfur-nitrogen containing heterocyclic compounds.
Caption: Oligomerization and cycloaddition reactions of thiazyl fluoride.
Applications in Research and Drug Development
While direct applications of thiazyl fluoride (NSF) in drug development are not widely documented, the closely related thiazyl trifluoride (NSF₃) is gaining significant attention as a versatile synthon in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[5][7] This area of research is highly relevant for drug discovery, chemical biology, and materials science.
Thiazyl Trifluoride (NSF₃) and SuFEx Chemistry
SuFEx chemistry allows for the rapid and efficient synthesis of molecules with a sulfur(VI) core.[5] NSF₃ is being explored as a new "hub" for these reactions, enabling the creation of novel molecular architectures.[6][7] The process involves the substitution of one or more fluoride atoms on the NSF₃ molecule with other functional groups.
Caption: Conceptual workflow of SuFEx reactions using NSF₃.
The resulting thiazyne compounds are being investigated for their potential as covalent inhibitors and chemical probes in biological systems.[5] The ability to create diverse libraries of these molecules efficiently makes them attractive for screening against various biological targets. The development of safe and practical methods for generating and using NSF₃ gas is an active area of research, which may pave the way for its broader application in drug discovery.[7]
Conclusion
Thiazyl fluoride is a highly reactive inorganic compound with a rich and diverse chemistry. While its instability presents handling challenges, its reactivity makes it a valuable precursor for a range of sulfur-nitrogen compounds. The growing interest in the related and more stable thiazyl trifluoride as a building block in SuFEx chemistry highlights the potential of the thiazyl core in modern chemical synthesis and drug discovery. Further research into the controlled reactivity of these compounds is likely to uncover new applications in materials science and medicinal chemistry.
References
- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Thiazyl fluoride - Wikiwand [wikiwand.com]
- 3. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Ex situ Generation of Thiazyl Trifluoride (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 9. Thiazyl fluoride [webbook.nist.gov]
- 10. Thiazyl fluoride [webbook.nist.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
